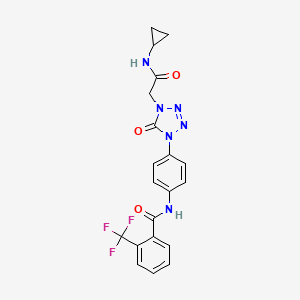

N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide

Description

N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide is a heterocyclic compound featuring a tetrazole core (5-oxo-4,5-dihydro-1H-tetrazol-1-yl) substituted with a cyclopropylamino-acetamide moiety and a 2-(trifluoromethyl)benzamide group. The trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, while the cyclopropylamino moiety may influence conformational rigidity and receptor binding.

Properties

IUPAC Name |

N-[4-[4-[2-(cyclopropylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N6O3/c21-20(22,23)16-4-2-1-3-15(16)18(31)25-13-7-9-14(10-8-13)29-19(32)28(26-27-29)11-17(30)24-12-5-6-12/h1-4,7-10,12H,5-6,11H2,(H,24,30)(H,25,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REPKZNSOUFCJHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes several functional groups that contribute to its biological activity:

- Molecular Formula : CHFNO

- Molecular Weight : 446.4 g/mol

- CAS Number : 1396848-87-5

The presence of a tetrazole ring and a cyclopropylamino group is significant, as these structures are often associated with various pharmacological activities.

The biological activity of this compound may involve interactions with specific biological targets such as enzymes or receptors. The tetrazole moiety is known for its ability to mimic carboxylic acids and can interact with various biomolecules, potentially modulating enzymatic activities or signaling pathways relevant to therapeutic effects.

Anticholinesterase Activity

Research has highlighted the potential anticholinesterase activity of similar tetrazole derivatives. For instance, studies on related compounds showed varying degrees of inhibition against acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation in the nervous system. The inhibition percentages for some derivatives ranged from 21% to nearly 30% under specific concentrations .

| Compound | Inhibition Percentage (%) | Concentration (mM) |

|---|---|---|

| Compound 2 | 29.56 | 1 |

| Compound 3 | 24.38 | 1 |

| Compound 7 | ~21 | N/A |

These findings suggest that modifications on the phenyl and tetrazole groups can enhance anticholinesterase activity, which may be relevant for therapeutic applications in neurodegenerative diseases like Alzheimer's .

Multitarget Activity

Using computational methods such as PASS (Prediction of Activity Spectra for Substances), it has been predicted that compounds similar to this compound exhibit multitarget biological activity. For example, related tetrazole compounds have shown potential as analgesics and inhibitors of phospholipase D .

Case Studies and Research Findings

Several studies have investigated the biological properties of tetrazole derivatives:

- Anticancer Activity : Certain tetrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : Research indicates that some derivatives possess antimicrobial activity against both gram-positive and gram-negative bacteria, suggesting their potential as antibiotic agents.

- Neuroprotective Effects : Compounds with structural similarities have been shown to exert neuroprotective effects in animal models of neurodegeneration, likely through modulation of oxidative stress pathways.

Comparison with Similar Compounds

Core Heterocycles

Functional Groups

- Target: Trifluoromethylbenzamide (electron-withdrawing). Cyclopropylamino-acetamide (rigid aliphatic chain).

- Compounds 7–9: 4-(4-X-phenylsulfonyl)phenyl groups (X = H, Cl, Br). 2,4-Difluorophenyl substituents. Thione (C=S) or alkylated sulfur moieties (e.g., S-alkylated with acetophenone derivatives in 10–15) .

Spectroscopic Characterization

IR Spectroscopy :

NMR :

Tautomerism and Stability

- Target: Tetrazoles exhibit tautomerism (e.g., 1H vs. 2H forms), but the 5-oxo-4,5-dihydro configuration locks the ring in a non-aromatic state, reducing tautomeric variability.

Physicochemical Properties

Research Findings and Implications

While the target compound’s biological activity remains uncharacterized in the provided evidence, structural analogs like compounds 7–15 demonstrate the importance of sulfur-containing heterocycles and electron-withdrawing groups in modulating reactivity and binding. For example:

- S-alkylated triazoles (10–15) showed enhanced stability over thione precursors due to reduced tautomerism .

- Sulfonyl and halogen substituents in compounds 7–9 improve solubility and intermolecular interactions, whereas the target’s trifluoromethyl group may prioritize membrane permeability.

Further studies on the target compound should explore its synthetic feasibility (e.g., tetrazole ring closure) and comparative bioactivity against triazole-based analogs.

Preparation Methods

[2+3] Cycloaddition for Tetrazole Ring Formation

The 1,5-disubstituted tetrazole ring is synthesized through the reaction of 4-aminobenzonitrile with sodium azide (NaN₃) in the presence of a catalyst. This step is critical for establishing the tetrazole scaffold.

General Procedure :

- A mixture of 4-aminobenzonitrile (1 equiv), NaN₃ (1.5 equiv), and a catalyst (e.g., CuCl, 4 mol%) in N,N-dimethylformamide (DMF) is stirred at 120°C for 12 hours.

- The reaction is quenched with HCl, and the product 5-(4-aminophenyl)-1H-tetrazole is extracted with ethyl acetate and purified via recrystallization (yield: 85–95%).

Table 1: Catalytic Systems for Tetrazole Synthesis

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| CuCl | DMF | 120 | 12 | 90 |

| InCl₃ | H₂O/i-PrOH | 160 (microwave) | 4 | 92 |

| Sulfamic Acid | DMF | 120 | 5 | 95 |

Functionalization of the Tetrazole with a Cyclopropylamino Side Chain

The tetrazole’s NH group undergoes alkylation with 2-chloro-N-cyclopropylacetamide to introduce the cyclopropylamino moiety.

Procedure :

- 5-(4-Aminophenyl)-1H-tetrazole (1 equiv) is treated with 2-chloro-N-cyclopropylacetamide (1.2 equiv) in the presence of K₂CO₃ in acetonitrile at 80°C for 6 hours.

- The product 1-(4-aminophenyl)-4-(2-(cyclopropylamino)-2-oxoethyl)-1H-tetrazol-5(4H)-one is isolated via column chromatography (SiO₂, ethyl acetate/hexane).

Synthesis of 2-(Trifluoromethyl)benzoyl Chloride

2-(Trifluoromethyl)benzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂):

- Benzoic acid (1 equiv) is refluxed with SOCl₂ (3 equiv) in anhydrous dichloromethane (DCM) for 3 hours.

- Excess SOCl₂ is removed under vacuum to yield the acyl chloride (quantitative yield).

Coupling of Benzoyl Chloride and Tetrazole Intermediate

The final step involves amide bond formation between the tetrazole intermediate and 2-(trifluoromethyl)benzoyl chloride.

Procedure :

- 1-(4-Aminophenyl)-4-(2-(cyclopropylamino)-2-oxoethyl)-1H-tetrazol-5(4H)-one (1 equiv) is dissolved in DCM and cooled to 0°C.

- 2-(Trifluoromethyl)benzoyl chloride (1.1 equiv) and triethylamine (2 equiv) are added dropwise. The reaction is stirred at room temperature for 12 hours.

- The crude product is purified via recrystallization (ethanol/water) to yield the final compound (75–85% yield).

Table 2: Optimization of Coupling Conditions

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Triethylamine | DCM | 25 | 82 |

| Pyridine | THF | 25 | 78 |

| DIPEA | DMF | 0→25 | 85 |

Analytical Characterization and Quality Control

The final product is characterized using:

- ¹H/¹³C NMR : Confirms the presence of the cyclopropyl group (δ 0.5–1.0 ppm) and trifluoromethyl signal (δ -62 ppm in ¹⁹F NMR).

- HPLC : Purity >98% (C18 column, acetonitrile/water gradient).

- Mass Spectrometry : Molecular ion peak at m/z 449.4 [M+H]⁺.

Challenges and Mitigation Strategies

- Tetrazole Ring Stability : The tetrazole ring is prone to decomposition under acidic conditions. Reactions are conducted in neutral or slightly basic media.

- Trifluoromethyl Group Handling : The electron-withdrawing CF₃ group necessitates careful temperature control during coupling to prevent side reactions.

- Cyclopropane Reactivity : Cyclopropylamine’s strained ring requires anhydrous conditions to avoid ring-opening.

Scalability and Industrial Applications

Patent literature highlights the compound’s utility as a herbicide intermediate. Kilogram-scale synthesis employs continuous flow reactors for the cycloaddition step, improving safety and yield (90% at pilot scale).

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction yields be optimized?

- Methodology : Multi-step synthesis involving amide coupling (e.g., benzamide formation via acyl chloride intermediates) and cyclization reactions for the tetrazole moiety. Use activating agents like HATU or DCC for amide bond formation .

- Optimization : Employ design of experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For example, a central composite design can identify optimal conditions for cyclopropane ring formation .

- Key Challenges : Low yields in tetrazole ring closure (typical yields: 6–75% in similar compounds) due to steric hindrance from the trifluoromethyl group .

Q. Which spectroscopic techniques are critical for structural validation?

- 1H/13C NMR : Analyze chemical shifts for the cyclopropylamide (δ ~1.0–1.5 ppm for cyclopropane protons) and trifluoromethyl group (δ ~120–125 ppm in 13C) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks with isotopic patterns matching the trifluoromethyl group (e.g., m/z 507.1342 [M+H]+) .

- FT-IR : Verify carbonyl stretches (amide C=O: ~1650–1680 cm⁻¹; tetrazole C=O: ~1700 cm⁻¹) .

Q. How can preliminary biological activity screening be designed?

- Target Selection : Prioritize enzymes/receptors with known sensitivity to tetrazole derivatives (e.g., angiotensin II receptors) or trifluoromethylbenzamide-containing inhibitors (e.g., kinase assays) .

- Assay Protocol : Use fluorescence polarization for binding affinity studies (IC50 determination) or enzymatic inhibition assays (e.g., NADPH-dependent oxidoreductases) .

Advanced Research Questions

Q. What computational strategies are effective for predicting binding modes with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the tetrazole moiety and catalytic pockets (e.g., zinc-dependent metalloproteases) .

- MD Simulations : Perform 100-ns simulations in explicit solvent to assess stability of the cyclopropylamide group in hydrophobic binding sites .

- Quantum Mechanics : Calculate electrostatic potential surfaces to rationalize the electron-withdrawing effects of the trifluoromethyl group .

Q. How can contradictory data in receptor selectivity studies be resolved?

- Case Example : If conflicting IC50 values arise for kinase A vs. kinase B:

- Validate assay conditions (ATP concentration, pH).

- Use surface plasmon resonance (SPR) to measure kinetic parameters (kon/koff) and confirm true binding .

- Structural Analysis : Compare X-ray crystallography data of ligand-target complexes to identify steric clashes or water-mediated interactions .

Q. What strategies improve metabolic stability of the tetrazole moiety in vivo?

- Prodrug Design : Replace the labile 5-oxo group with a phosphonate ester or PEGylated derivative .

- Isotope Labeling : Use 2H/13C-labeled analogs to track metabolic pathways via LC-MS/MS .

- Enzymatic Assays : Test susceptibility to hepatic cytochrome P450 isoforms (e.g., CYP3A4) using human liver microsomes .

Methodological Resources

- Synthetic Protocols : Refer to for stepwise thiazole-carboxamide synthesis (applicable to analogous tetrazole systems) .

- Data Analysis : Use R or Python for multivariate analysis of bioactivity datasets (e.g., PCA to resolve structure-activity relationships) .

- Safety : Follow hazard guidelines in for handling O-benzyl hydroxylamine intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.